Rhodium(cento)2,4-pentanedionate

Catalog No.
S844527
CAS No.
14284-92-5
M.F
C15H24O6Rh
M. Wt
403.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhodium(cento)2,4-pentanedionate

CAS Number

14284-92-5

Product Name

Rhodium(cento)2,4-pentanedionate

IUPAC Name

tris((E)-4-hydroxypent-3-en-2-one);rhodium

Molecular Formula

C15H24O6Rh

Molecular Weight

403.25 g/mol

InChI

InChI=1S/3C5H8O2.Rh/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3+;

InChI Key

MBVAQOHBPXKYMF-MUCWUPSWSA-N

SMILES

Array

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Rh]

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Rh+3]

The exact mass of the compound Rhodium(III) acetylacetonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Rhodium(III) 2,4-pentanedionate (CAS: 14284-92-5), commonly known as Rh(acac)3, is a highly stable, volatile, and organic-soluble organometallic coordination complex. Unlike bulk inorganic rhodium salts, Rh(acac)3 is engineered for high-performance applications requiring clean thermal decomposition and strict halogen-free environments. It features a precise sublimation window (150–200 °C) and excellent solubility in non-polar organic solvents such as chloroform and toluene . These baseline properties make it the premier precursor for Atomic Layer Deposition (ALD), Chemical Vapor Deposition (CVD), and the organic-phase synthesis of highly dispersed, unpoisoned rhodium catalysts [1].

Procurement attempts to substitute Rh(acac)3 with cheaper, more common inorganic alternatives like Rhodium(III) chloride (RhCl3) frequently fail due to fundamental differences in volatility, solubility, and purity. RhCl3 is non-volatile and decomposes at high temperatures rather than subliming, rendering it completely useless for gas-phase ALD or CVD processes [1]. Furthermore, RhCl3 is insoluble in non-polar organic solvents, which severely restricts its use in advanced solvothermal nanoparticle synthesis. Most critically, the use of RhCl3 introduces corrosive chloride ions into the system; in catalytic applications, these residual halides act as severe catalyst poisons, significantly depressing hydrogenation activity and altering chemoselectivity compared to the cleanly combusting, halogen-free Rh(acac)3 [2].

Precursor Volatility and ALD Film Growth Viability

For thin-film microelectronics, the metal precursor must vaporize cleanly without premature thermal breakdown. Rh(acac)3 is a highly volatile organometallic complex that sublimes cleanly between 150–200 °C, enabling precise, self-limiting Atomic Layer Deposition (ALD) of Rh thin films. At a deposition temperature of 250 °C, it yields a highly conformal and constant growth rate of ~0.75 Å/cycle [1]. In stark contrast, inorganic baseline salts like RhCl3 decompose before subliming and possess near-zero vapor pressure at these temperatures, rendering them completely unviable for any gas-phase deposition process [2].

Evidence DimensionSublimation and ALD Viability
Target Compound DataSublimes at 150-200 °C; ALD growth rate ~0.75 Å/cycle at 250 °C
Comparator Or BaselineRhCl3 (Decomposes without subliming; 0 Å/cycle gas-phase growth)
Quantified DifferenceBinary viability (volatile vs. non-volatile) for gas-phase deposition
ConditionsThermal ALD reactor, 250 °C deposition temperature

Buyers requiring conformal rhodium coatings for microelectronics or advanced sensors must procure Rh(acac)3, as standard inorganic rhodium salts cannot be vaporized.

Halide-Free Catalyst Activity and Poisoning Prevention

When synthesizing supported heterogeneous catalysts, the choice of metal precursor directly dictates final activity. Catalysts prepared using Rh(acac)3 demonstrate superior chemoselective hydrogenation rates (e.g., for carbonyl groups) because the acetylacetonate ligands cleanly combust or wash away without leaving toxic residues [1]. Conversely, using the cheaper RhCl3 hydrate introduces residual chloride ions that poison the active rhodium sites, significantly depressing catalytic turnover and altering product selectivity (e.g., shifting from carbonyl hydrogenation to less desirable pathways) [1].

Evidence DimensionCatalytic hydrogenation activity and residue
Target Compound DataHigh activity; 0% chloride residue
Comparator Or BaselineRhCl3·xH2O (Depressed activity due to chloride poisoning)
Quantified DifferencePrevention of halide-induced active site inhibition
ConditionsLiquid phase heterogeneous hydrogenation (e.g., benzalacetophenone/citral)

Procuring the halide-free Rh(acac)3 prevents chloride poisoning of the catalyst and mitigates corrosion risks in downstream industrial reactors.

Organic-Phase Processability for Shape-Controlled Nanomaterials

The synthesis of advanced 2D rhodium nanosheets and highly dispersed nanoparticles requires precursors that dissolve in organic structure-directing solvents. Rh(acac)3 is highly soluble in solvents like chloroform, toluene, benzyl alcohol, and DMF, allowing for precise homogeneous solvothermal reduction kinetics at 160–200 °C to yield ultrathin structures (<1 nm thickness) [1]. RhCl3, being an inorganic salt, is insoluble in non-polar organic solvents, forcing the use of aqueous or methanolic systems that limit morphological control and often result in agglomerated or less-defined multipod structures [2].

Evidence DimensionOrganic solvent solubility and morphological control
Target Compound DataHighly soluble in organics; enables <1 nm ultrathin 2D nanosheets
Comparator Or BaselineRhCl3 (Insoluble in non-polar organics; restricts synthesis to polar/aqueous media)
Quantified DifferenceEnables homogeneous organic-phase reduction vs. heterogeneous/insoluble limitations
ConditionsSolvothermal nanoparticle synthesis (160–200 °C)

Materials scientists engineering specific catalytic nanostructures must use Rh(acac)3 to access the organic-phase solubility required for advanced surfactant and solvent compatibility.

Atomic Layer Deposition (ALD) of Rh and Rh2O3 Thin Films

Because Rh(acac)3 sublimes cleanly at 150–200 °C without premature thermal decomposition, it is the optimal precursor for depositing highly conformal rhodium and rhodium oxide thin films in microelectronics and sensor manufacturing. Its volatility allows for precise, self-limiting layer-by-layer growth that cannot be achieved with non-volatile inorganic salts [1].

Synthesis of Halogen-Free Supported Catalysts

In industrial heterogeneous catalysis, particularly for chemoselective hydrogenations, the absence of chloride is critical. Rh(acac)3 is utilized to impregnate catalyst supports (like porous glass or alumina) because its organic ligands cleanly decompose, leaving highly active, unpoisoned rhodium sites, avoiding the severe performance penalties associated with RhCl3 [2].

Solvothermal Synthesis of Shape-Controlled Nanoparticles

For advanced materials research requiring specific nanoparticle morphologies (such as 2D nanosheets or decahedra), the organic solubility of Rh(acac)3 in solvents like DMF and benzyl alcohol is essential. It enables homogeneous reduction kinetics in the presence of organic structure-directing agents, a process incompatible with water-soluble inorganic precursors [3].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

403.06278 Da

Monoisotopic Mass

403.06278 Da

Heavy Atom Count

22

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.91%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.91%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90.91%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (86.36%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

14284-92-5

Wikipedia

Rhodium_acetylacetonate

General Manufacturing Information

Rhodium, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)-: ACTIVE

Dates

Last modified: 08-15-2023

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